molecular formula C17H14N2O B14688621 4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one CAS No. 23865-35-2

4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one

Cat. No.: B14688621
CAS No.: 23865-35-2
M. Wt: 262.30 g/mol
InChI Key: CJORNCLHFNDFAO-UHFFFAOYSA-N
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Description

4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one is an organic compound that belongs to the class of heterocyclic compounds known as pyrimidines. This compound is characterized by its unique structure, which includes a phenyl group attached to a tetrahydroindeno pyrimidine core. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one can be achieved through a multicomponent reaction known as the Biginelli condensation. This method involves the cyclocondensation of an aromatic aldehyde, ethyl acetoacetate, and urea in the presence of a catalyst. The reaction is typically carried out in an ethanolic solution under thermal heating .

Industrial Production Methods

For industrial production, the Biginelli condensation can be optimized using microwave irradiation to enhance the reaction rate and yield. This method allows for the efficient synthesis of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl group and other substituents can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the pyrimidine core .

Scientific Research Applications

4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with various biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one is unique due to its specific phenyl substitution and tetrahydroindeno pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

23865-35-2

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

4-phenyl-1,3,4,5-tetrahydroindeno[1,2-d]pyrimidin-2-one

InChI

InChI=1S/C17H14N2O/c20-17-18-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)16(14)19-17/h1-9,15H,10H2,(H2,18,19,20)

InChI Key

CJORNCLHFNDFAO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C(NC(=O)N3)C4=CC=CC=C4

Origin of Product

United States

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